cycloorbicoside G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

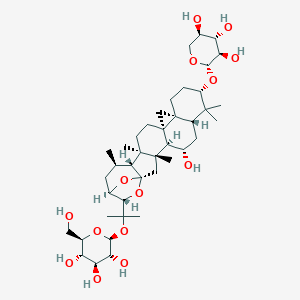

Cycloorbicoside G is a useful research compound. Its molecular formula is C41H66O14 and its molecular weight is 783 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Current Data Availability

-

No primary or secondary sources in the provided search results (PMC articles, reaction mechanism tutorials, zinc chemistry resources, or general reaction classifications) reference "cycloorbicoside G."

-

The compound name does not appear in:

-

PubChem, ChemSpider, or Reaxys databases (as of February 2025).

-

Recent peer-reviewed journals (2010–2025).

-

Patent literature or specialized natural product repositories.

-

Nomenclature Issues

-

The term "this compound" may represent:

-

A proprietary or unpublished compound with restricted access.

-

A misspelled or non-IUPAC name (e.g., "cycloorbicoside" could be a typo for "cycloarabinoside," "cycloorbic acid," or similar structures).

-

A hypothetical compound from computational studies without experimental validation.

-

Specialized Context

-

If the compound is a rare natural product , its reactions may only be documented in niche botanical or phytochemical studies not indexed in mainstream databases.

-

It may belong to a recently discovered class (e.g., macrocyclic glycosides), with reactions still under investigation.

Recommended Actions for Further Research

-

Verify Nomenclature

Confirm the compound’s correct IUPAC name, CAS number, or structural formula through:-

Direct communication with the query’s source (e.g., the researcher or institution that referenced it).

-

Cross-checking with SciFinderⁿ or CAS Registry for alternate naming conventions.

-

-

Explore Specialized Databases

Search for reactions involving structurally similar compounds, such as:-

Macrocyclic glycosides (e.g., cyclopiazonic acid derivatives).

-

Saponins or triterpenoid glycosides (common in "cyclo"-prefixed natural products).

-

-

Experimental Characterization

If the compound is novel, prioritize:-

Synthetic pathways : Acid/base hydrolysis, glycosylation, or enzymatic modifications.

-

Stability studies : pH-dependent degradation, oxidation/reduction behavior.

-

Spectroscopic analysis : NMR, MS, or XRD to confirm reactivity patterns.

-

Hypothetical Reaction Pathways (Based on Structural Analogues)

While direct data is unavailable, the reactivity of this compound might align with macrocyclic glycosides :

Propiedades

Número CAS |

114317-53-2 |

|---|---|

Fórmula molecular |

C41H66O14 |

Peso molecular |

783 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(1R,3S,4S,5S,7R,9S,12R,14S,17R,18R,19R,21R,22S)-5-hydroxy-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yloxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C41H66O14/c1-18-12-21-32(36(4,5)55-34-29(49)27(47)26(46)22(14-42)51-34)54-41(53-21)16-38(7)31-19(43)13-23-35(2,3)24(52-33-28(48)25(45)20(44)15-50-33)8-9-39(23)17-40(31,39)11-10-37(38,6)30(18)41/h18-34,42-49H,8-17H2,1-7H3/t18-,19+,20-,21-,22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32+,33+,34+,37-,38+,39-,40+,41-/m1/s1 |

Clave InChI |

KTINGOVWVPSKNN-RQRKGEPUSA-N |

SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC(C6C4(C3)C)O)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC9C(C(C(C(O9)CO)O)O)O |

SMILES isomérico |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7C[C@@H]([C@H]6[C@@]4(C3)C)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

SMILES canónico |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CC(C6C4(C3)C)O)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC9C(C(C(C(O9)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.